molecular formula C13H11N3OS B11963958 4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile

4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11963958
M. Wt: 257.31 g/mol
InChI Key: AOQNMWIYQMEJHC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring, a thienyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-thienylmethyleneamine under specific conditions. The reaction is usually carried out in an alkaline medium, often using potassium ferricyanide as an oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide is commonly used for oxidation reactions.

    Alkaline Medium: Reactions are often carried out in an alkaline medium to facilitate the formation of desired products.

Major Products Formed

  • Bis(3-cyanopyridin-2-yl) disulfides
  • Potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, which is crucial for its anti-HIV activity . The compound’s structure allows it to form stable complexes with various metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • Bis(3-cyanopyridin-2-yl) disulfides
  • Potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates

Uniqueness

4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a pyridine ring, a thienyl group, and a cyano group

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(thiophen-2-ylmethylideneamino)pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3OS/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3

InChI Key

AOQNMWIYQMEJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CS2)C#N)C

Origin of Product

United States

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